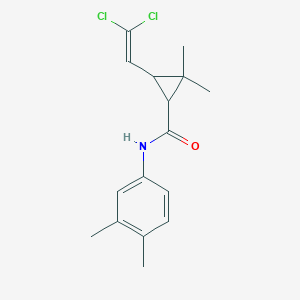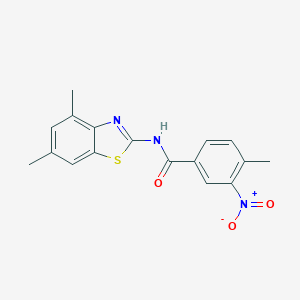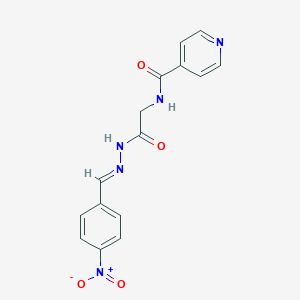
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-dichlorovinyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide is a chemical compound that belongs to the family of neonicotinoid insecticides. It is commonly known as Clothianidin and is widely used in the agriculture industry to control pests and increase crop yields.
作用机制
Clothianidin works by binding to nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This binding leads to overstimulation of the receptors, causing paralysis and ultimately death of the insect. Clothianidin has a higher affinity for insect nAChRs than for mammalian nAChRs, making it less toxic to mammals.
Biochemical and Physiological Effects:
Clothianidin has been found to have a range of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, leading to paralysis and death. It can also affect the reproductive system of insects, reducing their ability to reproduce. Clothianidin has been found to have no significant effects on the growth and development of plants.
实验室实验的优点和局限性
Clothianidin is widely used in laboratory experiments to study the effects of neonicotinoid insecticides on insects and non-target organisms. Its systemic properties make it a useful tool for studying the effects of insecticides on plants. However, its widespread use in agriculture has led to concerns about its impact on the environment and non-target organisms.
未来方向
There are several areas of future research that could be explored in relation to Clothianidin. These include:
1. The impact of Clothianidin on pollinators, such as bees and butterflies, and other non-target organisms.
2. The development of alternative insecticides that are less harmful to the environment and non-target organisms.
3. The use of Clothianidin in integrated pest management strategies, which aim to reduce the use of insecticides and promote sustainable agriculture.
4. The impact of Clothianidin on soil health and microbial communities.
5. The development of new formulations of Clothianidin that are more effective and have lower environmental impact.
Conclusion:
Clothianidin is a widely used neonicotinoid insecticide that has been extensively studied for its insecticidal properties. It works by binding to nicotinic acetylcholine receptors in the nervous system of insects, causing paralysis and death. While it is effective against a wide range of pests, its widespread use in agriculture has led to concerns about its impact on the environment and non-target organisms. Future research should focus on developing alternative insecticides and promoting sustainable agriculture practices.
合成方法
Clothianidin is synthesized by reacting 2-chloro-5-chloromethylpyridine with 3,4-dimethylaniline to form 3-(2-chloro-5-chloromethylpyridin-3-yl)-1,1-dimethylurea. This compound is then reacted with 2,2-dimethylcyclopropanecarboxylic acid to form Clothianidin.
科学研究应用
Clothianidin has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been found to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Clothianidin is also known to have systemic properties, which means that it can be absorbed by plants and transported to different parts of the plant, providing long-lasting protection against pests.
属性
IUPAC Name |
3-(2,2-dichloroethenyl)-N-(3,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO/c1-9-5-6-11(7-10(9)2)19-15(20)14-12(8-13(17)18)16(14,3)4/h5-8,12,14H,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFJKSTHQBIHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(C)C)C=C(Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3,4-bis(methyloxy)phenyl]-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B402436.png)
![dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B402437.png)
![Tetramethyl 6'-butanoyl-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B402440.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-methylbenzamide](/img/structure/B402443.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402446.png)
![3-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B402449.png)
![2-[(Dibenzo[b,d]furan-3-ylimino)methyl]-4-nitro-6-methoxyphenol](/img/structure/B402451.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B402452.png)

![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B402454.png)
![4-Bromo-2-[(dibenzo[b,d]furan-3-ylimino)methyl]-6-methoxyphenol](/img/structure/B402455.png)
![N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl}thiophene-2-carboxamide (non-preferred name)](/img/structure/B402457.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}isonicotinamide](/img/structure/B402458.png)
